[(2Z)-2-[(3-Bromophenyl)imino]-3-[(2-chlorophenyl)carbamoyl]-8-methyl-2H-pyrano[2,3-C]pyridin-5-YL]methyl acetate
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Overview
Description
[(2Z)-2-[(3-Bromophenyl)imino]-3-[(2-chlorophenyl)carbamoyl]-8-methyl-2H-pyrano[2,3-C]pyridin-5-YL]methyl acetate is a complex organic compound with a molecular formula of C25H19BrClN3O4 This compound features a pyrano[2,3-C]pyridine core, which is a fused heterocyclic system, and is substituted with various functional groups including bromophenyl, chlorophenyl, and carbamoyl groups
Preparation Methods
The synthesis of [(2Z)-2-[(3-Bromophenyl)imino]-3-[(2-chlorophenyl)carbamoyl]-8-methyl-2H-pyrano[2,3-C]pyridin-5-YL]methyl acetate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrano[2,3-C]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The bromophenyl and chlorophenyl groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the Imino and Carbamoyl Groups: These functional groups can be introduced through condensation reactions with appropriate amines and isocyanates.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
[(2Z)-2-[(3-Bromophenyl)imino]-3-[(2-chlorophenyl)carbamoyl]-8-methyl-2H-pyrano[2,3-C]pyridin-5-YL]methyl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to form reduced derivatives.
Substitution: The bromophenyl and chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Hydrolysis: The acetate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium azide (NaN3). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic applications.
Industry: It may find use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of [(2Z)-2-[(3-Bromophenyl)imino]-3-[(2-chlorophenyl)carbamoyl]-8-methyl-2H-pyrano[2,3-C]pyridin-5-YL]methyl acetate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological system and the nature of the interactions.
Comparison with Similar Compounds
[(2Z)-2-[(3-Bromophenyl)imino]-3-[(2-chlorophenyl)carbamoyl]-8-methyl-2H-pyrano[2,3-C]pyridin-5-YL]methyl acetate can be compared with other similar compounds such as:
- [(2Z)-3-[(2-Chlorophenyl)carbamoyl]-2-[(4-fluorophenyl)imino]-8-methyl-2H-pyrano[2,3-C]pyridin-5-YL]methyl acetate .
- This compound .
These compounds share a similar pyrano[2,3-C]pyridine core but differ in the nature and position of the substituents. The unique combination of substituents in This compound may confer distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
Molecular Formula |
C25H19BrClN3O4 |
---|---|
Molecular Weight |
540.8 g/mol |
IUPAC Name |
[2-(3-bromophenyl)imino-3-[(2-chlorophenyl)carbamoyl]-8-methylpyrano[2,3-c]pyridin-5-yl]methyl acetate |
InChI |
InChI=1S/C25H19BrClN3O4/c1-14-23-19(16(12-28-14)13-33-15(2)31)11-20(24(32)30-22-9-4-3-8-21(22)27)25(34-23)29-18-7-5-6-17(26)10-18/h3-12H,13H2,1-2H3,(H,30,32) |
InChI Key |
PAFLNDOEBLUKTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=NC3=CC(=CC=C3)Br)C(=C2)C(=O)NC4=CC=CC=C4Cl)COC(=O)C |
Origin of Product |
United States |
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